molecular formula C11H20N2O2 B1448652 azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone CAS No. 1879861-44-5

azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Cat. No.: B1448652
CAS No.: 1879861-44-5
M. Wt: 212.29 g/mol
InChI Key: AUPNXRQXKFSXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an azetidine ring, a four-membered nitrogen-containing heterocycle. These structural elements make it a valuable compound in various scientific research and industrial applications.

Scientific Research Applications

azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products

Future Directions

The future directions for “2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol” could involve further exploration of its synthesis methods, biological activities, and potential applications in the pharmaceutical industry . As piperidine derivatives are present in many classes of pharmaceuticals , this compound could potentially be used in the development of new drugs.

Preparation Methods

The synthesis of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves several steps, typically starting with the preparation of the piperidine and azetidine precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization of suitable precursors like 3-chloropropionyl chloride with an amine.

    Coupling Reaction: The piperidine and azetidine rings are then coupled using reagents like ethyl chloroformate under controlled conditions to form the desired compound.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using advanced techniques like continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidines and azetidines, which can be further utilized in pharmaceutical and chemical research.

Mechanism of Action

The mechanism of action of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine and azetidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

    2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: This compound features a thiadiazole ring instead of an azetidine ring, which may result in different biological activities and chemical reactivity.

    1-(Azetidine-3-carbonyl)piperidin-4-ol: This compound lacks the ethan-1-ol group, which may affect its solubility and reactivity.

    2-(Piperidin-4-yl)ethan-1-ol: This compound lacks the azetidine ring, which may result in different pharmacological properties and applications.

The uniqueness of this compound lies in its combination of the piperidine and azetidine rings, providing a versatile scaffold for various chemical and biological applications.

Properties

IUPAC Name

azetidin-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-6-3-9-1-4-13(5-2-9)11(15)10-7-12-8-10/h9-10,12,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPNXRQXKFSXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Reactant of Route 5
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Reactant of Route 6
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.